
tert-Butyl (R)-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, an oxazolidinone moiety, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Oxazolidinone Moiety: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound, followed by cyclization.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions, starting from appropriate precursors such as amino acids or diamines.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester is typically introduced via esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperidine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl ®-4-(2-(4-methyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl ®-4-(2-(4-phenyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry. The presence of the benzyl group and the oxazolidinone ring provides distinct chemical properties and reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C22H30N2O5 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
tert-butyl 4-[2-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O5/c1-22(2,3)29-20(26)23-11-9-17(10-12-23)14-19(25)24-18(15-28-21(24)27)13-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3/t18-/m1/s1 |
InChI-Schlüssel |
VFKKJYLKVBRZBD-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


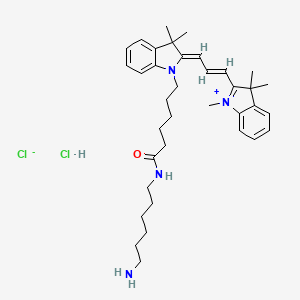

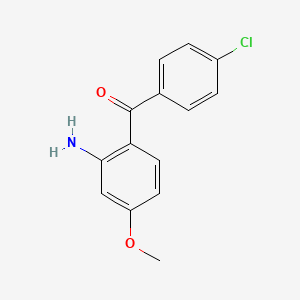
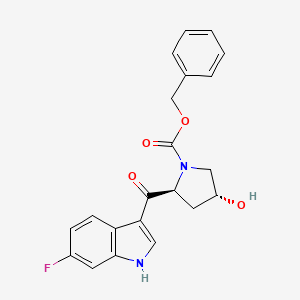
![Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)

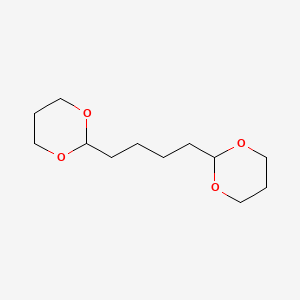
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride](/img/structure/B12946593.png)
![6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine](/img/structure/B12946601.png)

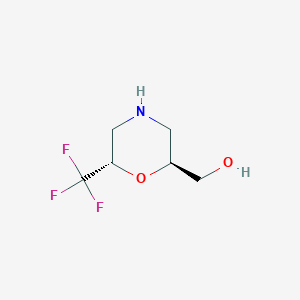
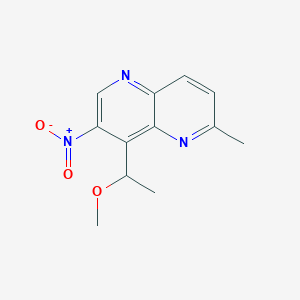
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12946636.png)
![5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12946649.png)
